molecular formula C10H10N2O B8616995 4-(1-Methyl-1H-imidazol-2-yl)phenol

4-(1-Methyl-1H-imidazol-2-yl)phenol

Cat. No. B8616995
M. Wt: 174.20 g/mol
InChI Key: LGLUKMPMASUBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methyl-1H-imidazol-2-yl)phenol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Methyl-1H-imidazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Methyl-1H-imidazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(1-Methyl-1H-imidazol-2-yl)phenol

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-(1-methylimidazol-2-yl)phenol

InChI

InChI=1S/C10H10N2O/c1-12-7-6-11-10(12)8-2-4-9(13)5-3-8/h2-7,13H,1H3

InChI Key

LGLUKMPMASUBFW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogen chloride gas was bubbled through a chilled solution of p-cyanophenol (30 g, 0.25 mole) in methanol (120 mo) for 70 min. The heavy suspension was stoppered and stirred overnight. After cooling in an ice bath, the solid was collected by filtration and rinsed twice with cold methanol. The solid was dried under nitrogen to give 46.56 g. The solid iminoether was resuspended in methanol (150 ml) and treated with methylamino acetaldehyde dimethyl acetal (42 ml, 0.325 m) and then heated at reflux temperature for 3 hr. The reaction was then concentrated to an oil which was redissolved in 2N hydrochloric acid solution (200 ml). The solution was then concentrated to remove the methanol and the resulting aqueous solution was extracted twice with methylene chloride and then made basic first with 50% sodium hydroxide solution and finishing up with 10% sodium bicarbonate solution. The solid was collected and rinsed with water, 2-propanol and isopropyl ether. The solid was dissolved in methanol, treated with charcoal and filtered. The filtrate was partially concentrated by boiling and replacing the methanol with 2-propanol, from which a white, crystalline solid precipitated out of solution. The solid was filtered and dried (14.4 g, 0.083 mole, 66.7% yield, mp 239°-242° C.).
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